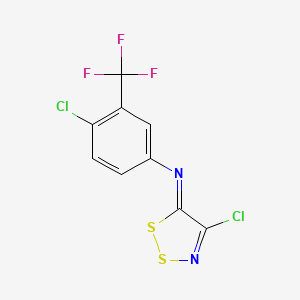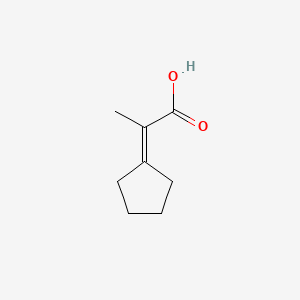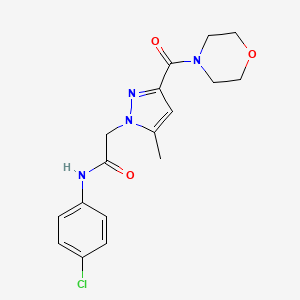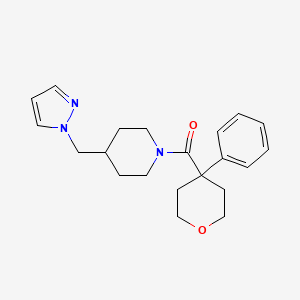
4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the conditions for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chemical Synthesis and Properties
Synthesis and Transformation
The chemical is used in organic synthesis, particularly in the reaction with DABCO to produce N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines and in transformations to obtain azine fused thiazole-2-carbonitriles and isothiazole derivatives, offering a range of chemical structures for further applications in medicinal and material sciences (Koyioni et al., 2015), (Koutentis et al., 2013), (Kalogirou et al., 2014).
Crystal Structure Analysis
The compound has been studied for its crystal structure and solid-state packing, providing insights into the molecular geometry and intermolecular interactions that might influence its chemical reactivity and stability in various conditions (Bol'shakov et al., 2017), (Constantinides et al., 2021).
Vibrational Analysis
Vibrational studies on analogs of the chemical have been conducted to understand the effects of substituents on the vibrational spectra and molecular structure, which is critical in material sciences and spectroscopic analysis (Revathi et al., 2017).
Biomedical Applications
Melanin Synthesis Inhibition
A derivative of the compound has been identified as a reversible melanin synthesis inhibitor, suggesting potential applications in treating pigmentation disorders or in cosmetic industries for skin lightening products (Charalambous et al., 2015).
Antimicrobial and Antitumor Activity
Derivatives of the compound have been synthesized and evaluated for antimicrobial and antitumor activities, indicating its potential as a precursor for pharmaceutical agents targeting bacterial, fungal infections, and cancer (Konstantinova et al., 2009).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling the compound.
Future Directions
This involves predicting or suggesting future research directions. It could involve potential applications of the compound, or new reactions that it could undergo.
Please consult a professional chemist or a reliable database for specific information on “4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline”.
properties
IUPAC Name |
4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]dithiazol-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2S2/c10-6-2-1-4(3-5(6)9(12,13)14)15-8-7(11)16-18-17-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNSPIYZVNCDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C(=NSS2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-3-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2475213.png)






![(4AS,7aS)-benzyl 7-oxohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/no-structure.png)



![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(methylthio)benzamide](/img/structure/B2475231.png)
![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2475236.png)